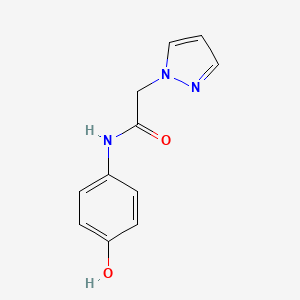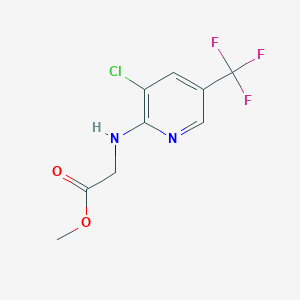
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate
Descripción general
Descripción
“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate” is a chemical compound with the molecular formula C9H8ClF3N2O2. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, like our compound of interest, has been reported in various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis
The molecular structure of “Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate” can be represented by the InChI code: 1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate” is a solid at room temperature. It has a molecular weight of 253.61 and a boiling point of 38-40°C .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : A study by Salih, Salimon, and Hussien (2021) focused on synthesizing novel compounds including 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione using a compound structurally similar to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate. These compounds demonstrated significant antimicrobial activity against a range of bacteria, indicating potential applications in antibacterial treatments (Salih, Salimon, & Hussien, 2021).
Antineoplastic Tyrosine Kinase Inhibitor : Gong, Chen, Deng, and Zhong (2010) studied the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Flumatinib contains a structure similar to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate. The study identified the main metabolic pathways of flumatinib, which could inform the development of related antineoplastic drugs (Gong, Chen, Deng, & Zhong, 2010).
Discovery of GLP-1R Agonists : Gong, Cheon, Lee, and Kang (2011) identified novel compounds including 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2- a ]pyridine-2-yl)phenyl acetate as potential glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds, related to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate, demonstrated effects in increasing GLP-1 secretion, suggesting potential as anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).
Catalytic Oxidation in Organic Synthesis : Yamato, Nagamatsu, and Yoneda (1991) explored the use of vertical-type bis(pyridodipyrimidines), derived from compounds structurally similar to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate, as redox catalysts. These catalysts exhibited autorecycling turnover oxidation, indicating their potential application in organic synthesis processes (Yamato, Nagamatsu, & Yoneda, 1991).
Novel Building Blocks in Heterocyclic Synthesis : Prezent, Ruban, Baranin, and Bubnov (2016) reported the use of Methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal, structurally related to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate, as a new building block for constructing pyrazolo[4,3-c]pyridines. This highlights the compound's role in expanding the possibilities for synthesizing diverse heterocyclic structures (Prezent, Ruban, Baranin, & Bubnov, 2016).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-17-7(16)4-15-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMYHDYZXIZWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)

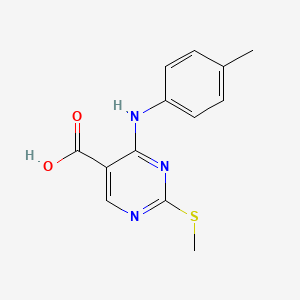
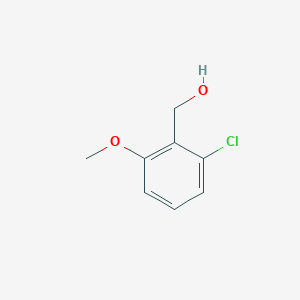
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
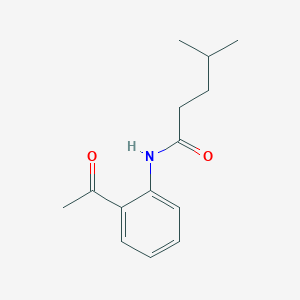

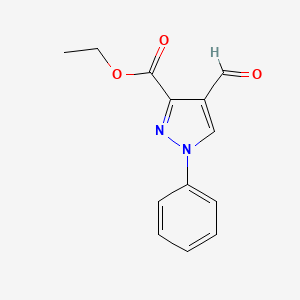
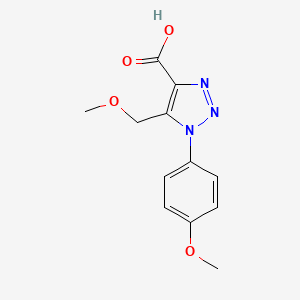
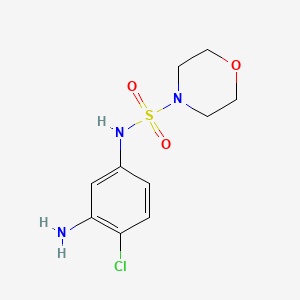
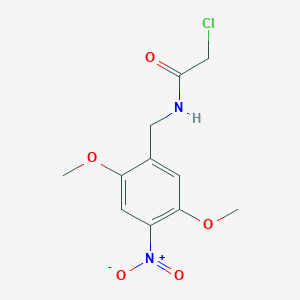
![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)
